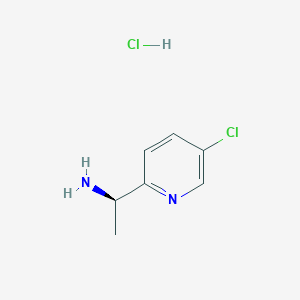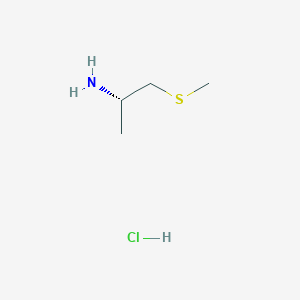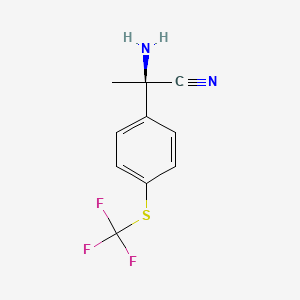![molecular formula C20H24N2O5 B13429291 (E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a butenedioic acid moiety and a dimethyl-phenyl-pyridinyl-methoxy ethanamine group, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butenedioic acid moiety: This can be achieved through the oxidation of butene using oxidizing agents such as potassium permanganate or ozone.
Synthesis of the dimethyl-phenyl-pyridinyl-methoxy ethanamine group: This involves the reaction of phenylpyridine with dimethylamine and a suitable alkylating agent under controlled conditions.
Coupling of the two moieties: The final step involves the coupling of the butenedioic acid moiety with the dimethyl-phenyl-pyridinyl-methoxy ethanamine group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine: shares similarities with other compounds containing butenedioic acid or dimethyl-phenyl-pyridinyl-methoxy ethanamine groups.
Other similar compounds: Include derivatives with different substituents on the phenyl or pyridinyl rings, which can alter their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C20H24N2O5 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O.C4H4O4/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15;5-3(6)1-2-4(7)8/h3-11,16H,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
GUMYXMIQQGAXKP-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



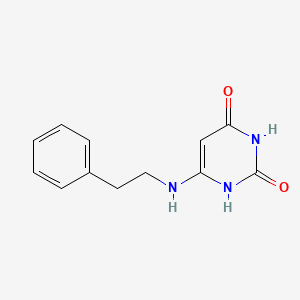
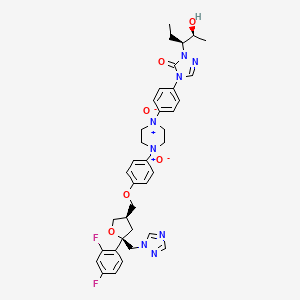
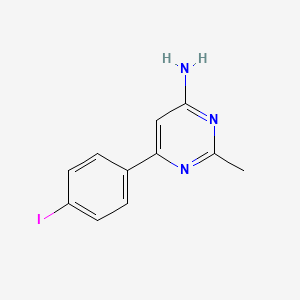
![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)

![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
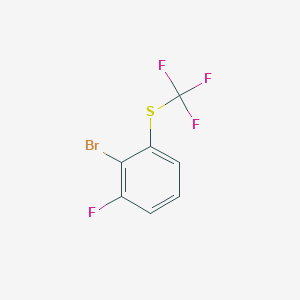
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

